Cas no 16169-16-7 (Benzenamine,N-hydroxy-4-nitro-)
16169-16-7 structure
Product Name:Benzenamine,N-hydroxy-4-nitro-
CAS No:16169-16-7
MF:C6H6N2O3
MW:154.12344121933
CID:172594
PubChem ID:5486551
Update Time:2025-04-19
Benzenamine,N-hydroxy-4-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,N-hydroxy-4-nitro-
- 4-nitrophenylhydroxylamine
- N-(4-nitrophenyl)hydroxylamine
- 4-Nitro-N-phenylhydroxylamine
- AC1NUOM2
- BRN 2208880
- CCRIS 5068
- Hydroxylamine, N-(p-nitrophenyl)-
- N-(4-Nitrophenyl)hydroxylamin
- N-(4-nitrophenyl)-hydroxylamine
- N-(p-Nitrophenyl)hydroxylamine
- N-4-nitrophenyl-hydroxylamine
- N-Hydroxy-4-nitrobenzenamine
- p-nitrophenyl-hydroxylamine
- p-Nitrophenylhydroxylamine
- 4-15-00-00014 (Beilstein Handbook Reference)
- Benzenamine, N-hydroxy-4-nitro-
- DTXSID70167210
- 16169-16-7
- Para-nitrophenylhydroxylamine
- SCHEMBL1199177
-
- Inchi: 1S/C6H6N2O3/c9-7-5-1-3-6(4-2-5)8(10)11/h1-4,7,9H
- InChI Key: XXFXVCXUJCOLSU-UHFFFAOYSA-N
- SMILES: ONC1C=CC(=CC=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 154.03788
- Monoisotopic Mass: 154.037842
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 78.1
Experimental Properties
- Density: 1.514
- Boiling Point: 331.8°Cat760mmHg
- Flash Point: 154.5°C
- Refractive Index: 1.699
- PSA: 75.4
Benzenamine,N-hydroxy-4-nitro- Related Literature
-
Grant C. Wallace,Michael Sander,Yu-Ping Chin,William A. Arnold Environ. Sci.: Processes Impacts 2017 19 758
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